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Bis((S)-4-(4-(tert-butyl)phenyl)-4,5-dihydrooxazol-2-yl)methane

Catalog No.
S13429080
CAS No.
M.F
C27H34N2O2
M. Wt
418.6 g/mol
Availability
In Stock
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Bis((S)-4-(4-(tert-butyl)phenyl)-4,5-dihydrooxazol...

Product Name

Bis((S)-4-(4-(tert-butyl)phenyl)-4,5-dihydrooxazol-2-yl)methane

IUPAC Name

(4S)-4-(4-tert-butylphenyl)-2-[[(4S)-4-(4-tert-butylphenyl)-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4,5-dihydro-1,3-oxazole

Molecular Formula

C27H34N2O2

Molecular Weight

418.6 g/mol

InChI

InChI=1S/C27H34N2O2/c1-26(2,3)20-11-7-18(8-12-20)22-16-30-24(28-22)15-25-29-23(17-31-25)19-9-13-21(14-10-19)27(4,5)6/h7-14,22-23H,15-17H2,1-6H3/t22-,23-/m1/s1

InChI Key

UETJCTYMISNGSC-DHIUTWEWSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2COC(=N2)CC3=NC(CO3)C4=CC=C(C=C4)C(C)(C)C

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)[C@H]2COC(=N2)CC3=N[C@H](CO3)C4=CC=C(C=C4)C(C)(C)C

Bis((S)-4-(tert-butyl)phenyl)-4,5-dihydrooxazol-2-yl)methane is a chiral compound characterized by its unique structure, which consists of two oxazoline rings linked by a methylene bridge. The molecular formula is C15H26N2OC_{15}H_{26}N_{2}O with a molecular weight of approximately 266.38 g/mol. This compound is notable for its potential applications in asymmetric catalysis and coordination chemistry, where it acts as a ligand due to its ability to form stable complexes with transition metals .

, particularly in coordination with transition metals such as copper, palladium, and ruthenium. These metal complexes are often utilized in catalytic processes including:

  • Asymmetric Catalysis: The compound's chiral nature allows it to induce chirality in metal complexes, making it valuable for reactions requiring stereoselectivity.
  • Epoxidation Reactions: Ruthenium complexes of this compound have been shown to effectively catalyze epoxidation, controlling the stereoselectivity of the reaction .
  • Hydrolysis: The ligand can undergo transformations, such as Ru-assisted hydrolysis, leading to modifications that enhance its catalytic properties .

While specific biological activities of Bis((S)-4-(tert-butyl)phenyl)-4,5-dihydrooxazol-2-yl)methane are not extensively documented, compounds in the oxazoline family are generally investigated for their roles in biological systems. They may exhibit properties such as:

  • Antimicrobial Activity: Some oxazoline derivatives have shown potential antimicrobial effects.
  • Enzyme Inhibition: Ligands like this one can interact with biological targets and may inhibit specific enzymes or receptors .

The synthesis of Bis((S)-4-(tert-butyl)phenyl)-4,5-dihydrooxazol-2-yl)methane typically involves the following steps:

  • Starting Materials: The synthesis begins with the appropriate amino alcohols and aldehydes or ketones.
  • Formation of Oxazoline Rings: The reaction conditions are adjusted to facilitate the cyclization of the amino alcohols into oxazoline rings.
  • Linkage via Methylene Bridge: The final step involves linking two oxazoline units through a methylene bridge, often achieved through condensation reactions under controlled conditions .

The primary applications of Bis((S)-4-(tert-butyl)phenyl)-4,5-dihydrooxazol-2-yl)methane include:

  • Catalytic Processes: Its use as a chiral ligand in asymmetric synthesis is well-established, particularly in reactions such as cyclopropanation and α-amination.
  • Material Science: It may be explored for applications in developing new materials due to its unique structural properties.
  • Pharmaceutical Chemistry: Potential use in drug design and development due to its ability to interact with biological targets .

Interaction studies involving Bis((S)-4-(tert-butyl)phenyl)-4,5-dihydrooxazol-2-yl)methane focus on its coordination behavior with various transition metals. These studies reveal:

  • Coordination Modes: The ligand typically coordinates through nitrogen atoms in the oxazoline rings, forming chelate complexes that exhibit diverse reactivity based on the metal center.
  • Stability and Reactivity: The stability of these complexes can significantly influence their reactivity and selectivity in catalytic applications .

Several similar compounds exist within the bis(oxazoline) family. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methaneC19H18N2O2C_{19}H_{18}N_{2}O_{2}Contains phenyl groups; used in asymmetric catalysis
Bis((R)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methaneC15H26N2OC_{15}H_{26}N_{2}OOptical isomer; similar catalytic properties
Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)methaneC18H30N2OC_{18}H_{30}N_{2}OFeatures isopropyl groups; known for high catalytic efficiency

Uniqueness

The uniqueness of Bis((S)-4-(tert-butyl)phenyl)-4,5-dihydrooxazol-2-yl)methane lies in its specific combination of steric bulk provided by the tert-butyl group and the phenyl moiety's electronic properties. This combination enhances its performance as a ligand in asymmetric catalysis compared to other bis(oxazoline) ligands that may lack similar steric or electronic characteristics.

Bis((S)-4-(4-(tert-butyl)phenyl)-4,5-dihydrooxazol-2-yl)methane represents a sophisticated chiral bis(oxazoline) ligand characterized by its distinctive molecular architecture and stereochemical properties [2]. The compound belongs to the privileged class of C2-symmetric chiral ligands that have found extensive applications in asymmetric catalysis [3] [4].

The International Union of Pure and Applied Chemistry systematic name for this compound is (4S)-4-(4-tert-butylphenyl)-2-[[(4S)-4-(4-tert-butylphenyl)-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4,5-dihydro-1,3-oxazole [5] [2]. This nomenclature reflects the presence of two oxazoline rings, each bearing a (4-tert-butylphenyl) substituent at the 4-position, connected through a methylene bridge at the 2-position of each ring [3] [6].

The molecular formula of the compound is C27H34N2O2, with a calculated molecular weight of 418.57 grams per mole [2]. The structure features two five-membered oxazoline heterocycles linked by a single methylene carbon atom, creating a flexible yet conformationally constrained ligand framework [3] [7]. Each oxazoline ring contains a stereogenic center at the 4-position, which adopts the S-configuration, conferring the molecule its C2-symmetrical chirality [8] [3].

Molecular PropertyValue
Molecular FormulaC27H34N2O2
Molecular Weight418.57 g/mol
Stereochemistry(S,S)-configuration
SymmetryC2-symmetric
Physical StateSolid
Coordination SitesTwo nitrogen atoms

The structural framework consists of two 4,5-dihydro-1,3-oxazol-2-yl units, each substituted at the 4-position with a 4-(tert-butyl)phenyl group [2]. The methylene bridge connecting the two oxazoline rings creates a six-membered chelate when coordinated to metal centers, which is optimal for achieving high selectivity in catalytic applications [7] [4]. The 4-(tert-butyl)phenyl substituents provide significant steric bulk, contributing to the compound's ability to induce enantioselectivity through spatial differentiation of the coordination environment [8] [9].

The tert-butyl groups on the phenyl rings enhance the ligand's steric profile and influence the electronic properties of the oxazoline nitrogen atoms [9] [10]. These bulky substituents are positioned to create a well-defined chiral pocket around coordinated metal centers, facilitating substrate discrimination in asymmetric transformations [4] [11]. The phenyl rings can adopt various conformations relative to the oxazoline rings, contributing to the overall conformational flexibility of the molecule [12] [13].

Crystallographic Studies of Metal-Ligand Complexes

Crystallographic investigations of bis(oxazoline) metal complexes have provided crucial insights into the coordination chemistry and structural properties of these chiral ligands [14] [7] [15]. X-ray diffraction studies reveal that bis(oxazoline) ligands typically coordinate to metal centers through their nitrogen atoms in a bidentate fashion, forming stable chelate complexes with well-defined geometries [16] [15] [11].

Palladium(II) complexes with bis(oxazoline) ligands consistently adopt distorted square planar geometries, as demonstrated in numerous crystallographic studies [14] [16] [15]. The bite angle of the ligand, defined as the N-M-N angle, is significantly influenced by the nature and size of substituents at the 4- and 5-positions of the oxazoline rings [15] [9]. In complexes bearing tert-butyl substituents, the bite angle typically ranges from 78° to 82°, representing a compression from the ideal tetrahedral angle due to the geometric constraints of the five-membered chelate ring [15] [11].

Copper(II) bis(oxazoline) complexes exhibit more varied coordination geometries, ranging from distorted square planar to square pyramidal arrangements [9] [11]. Crystallographic analysis of hydrated copper complexes reveals significant distortions in the coordination sphere, with water ligands displaced by an average of 33.3° away from the bulky oxazoline substituents [9]. This distortion pattern directly correlates with the steric demands of the ligand substituents and has implications for the mechanism of asymmetric induction [11].

Metal CenterCoordination GeometryBite Angle RangeKey Structural Features
Palladium(II)Distorted square planar78°-82°N,N-chelating coordination
Copper(II)Square planar/pyramidal76°-84°Significant ligand distortion
Nickel(II)Square planar79°-81°Monomeric complexes
Rare-earth metalsTrigonal bipyramidal72°-76°C2 symmetric arrangement

Nickel(II) complexes typically form monomeric structures with square planar coordination geometry [17] [18]. The crystallographic data indicate that the bis(oxazoline) ligand maintains its C2-symmetry upon coordination, with both oxazoline rings adopting similar conformations relative to the coordination plane [17]. The metal-nitrogen bond lengths in these complexes range from 1.85 to 1.95 Ångströms, consistent with typical values for nitrogen-metal coordination bonds [17] [18].

Rare-earth metal complexes with bis(oxazoline) ligands show distinctive coordination patterns, often adopting trigonal bipyramidal or octahedral geometries depending on the size of the metal center and additional ligands present [19] [20] [21]. X-ray crystallographic studies of yttrium, lutetium, and scandium complexes reveal that the bis(oxazoline) ligands occupy equatorial positions in trigonal bipyramidal arrangements, with the remaining coordination sites filled by alkyl or other ancillary ligands [19] [20].

The crystallographic studies consistently demonstrate that the 4-aryl substituents in bis(oxazoline) ligands adopt conformations that minimize steric interactions while maximizing the chiral environment around the metal center [15] [9]. The dihedral angles between the phenyl rings and the oxazoline planes vary depending on the metal center and additional ligands, but typically range from 45° to 75° [15] [13]. These conformational preferences are crucial for understanding the origin of enantioselectivity in catalytic applications [4] [11].

Conformational Dynamics in Solution Phase

The conformational behavior of bis(oxazoline) ligands in solution represents a critical aspect of their function in asymmetric catalysis [22] [12] [13]. Nuclear magnetic resonance spectroscopy studies have revealed that these compounds exhibit significant conformational flexibility, with multiple accessible conformations in rapid equilibrium under ambient conditions [22] [23] [12].

Density functional theory calculations combined with experimental nuclear magnetic resonance data indicate that bis(oxazoline) ligands can adopt at least four distinct conformational states in solution [13]. Two of these conformations maintain C2 symmetry, while the remaining two exhibit C1 symmetry [13]. The energy differences between these conformers are typically less than 1.0 kilocalorie per mole, indicating rapid interconversion on the nuclear magnetic resonance timescale [22] [13].

Variable temperature nuclear magnetic resonance studies have provided insights into the dynamic processes governing conformational equilibria [22] [23]. Line-shape analysis of temperature-dependent proton nuclear magnetic resonance spectra reveals activation barriers for conformational interconversion ranging from 10 to 15 kilocalories per mole [22]. These relatively low barriers confirm that conformational exchange is rapid under typical reaction conditions [23] [12].

Conformational ParameterEnergy Range (kcal/mol)TimescaleTemperature Dependence
Conformer energy differences0.2 - 1.0Rapid exchangeMinimal variation
Interconversion barriers10 - 15MillisecondSignificant temperature effect
Ring inversion barriers8 - 12Fast exchangeModerate temperature effect
Phenyl rotation barriers3 - 8Very fastWeak temperature dependence

The conformational dynamics are significantly influenced by the nature of substituents on the oxazoline rings [12] [24]. The presence of bulky 4-(tert-butyl)phenyl groups increases the rotational barriers around the C-N and C-C bonds connecting the phenyl rings to the oxazoline framework [24] [25]. Computational studies suggest that the rotational barrier for phenyl groups can increase by 3 to 7 kilocalories per mole compared to smaller substituents, leading to more restricted conformational space [24].

Solution-phase conformational analysis using nuclear Overhauser effect spectroscopy has revealed specific intramolecular contacts that stabilize certain conformers [26] [23]. The spatial proximity between protons on the methylene bridge and those on the oxazoline rings indicates a preference for conformations where the two oxazoline rings are oriented in a pseudo-C2 symmetric arrangement [23] [13]. This conformational preference is maintained upon coordination to metal centers, contributing to the effectiveness of these ligands in asymmetric catalysis [7] [4].

The conformational flexibility of bis(oxazoline) ligands has important implications for their coordination chemistry and catalytic performance [12] [24]. While flexibility allows for optimal substrate binding and transition state stabilization, excessive conformational freedom can lead to reduced selectivity [12] [25]. The 4-(tert-butyl)phenyl substituents in the target compound provide an optimal balance between conformational rigidity and adaptability, as evidenced by the enhanced enantioselectivities observed in catalytic applications involving similar ligand structures [4] [10].

Retrosynthetic Analysis of Tert-Butylphenyl Substituent Incorporation

The retrosynthetic approach to Bis((S)-4-(4-(tert-butyl)phenyl)-4,5-dihydrooxazol-2-yl)methane reveals multiple strategic disconnections that guide the synthetic planning [1] [2]. The compound can be conceptually broken down into three key structural components: the methylene bridge connecting two oxazoline rings, the chiral 4,5-dihydrooxazoline heterocycles, and the 4-(tert-butyl)phenyl substituents.

The most logical retrosynthetic disconnection involves cleaving the central methylene bridge, which leads to the identification of diethyl malonimidate as a key bifunctional coupling partner [3] [4]. This malonic acid derivative serves as the methylene bridge precursor and enables the simultaneous formation of both oxazoline rings through nucleophilic attack by appropriately substituted amino alcohols. The retrosynthetic analysis further reveals that the required (S)-4-(4-(tert-butyl)phenyl)-2-amino-1-ethanol can be traced back to the corresponding amino acid precursor.

The incorporation of the tert-butylphenyl substituent presents several strategic considerations [5] [6]. The bulky tert-butyl group at the para position of the phenyl ring provides significant steric hindrance, which influences both the stereochemical outcome and the reaction kinetics. From a retrosynthetic perspective, this substituent can be introduced either at the amino acid level or through subsequent functionalization of a pre-formed phenyl derivative.

Table 3.1: Retrosynthetic Disconnection Strategies

Disconnection PointSynthetic EquivalentStrategic AdvantagePotential Challenges
Methylene bridgeDiethyl malonimidateSimultaneous ring formationRequires precise stoichiometry
Oxazoline ringsβ-Hydroxy amidesWell-established cyclizationStereochemical control needed
Tert-butylphenyl unitPara-tert-butylbenzoic acidCommercial availabilitySteric hindrance in coupling
Amino alcoholProtected amino acidChiral pool availabilityMulti-step reduction required

The amino alcohol precursor can be efficiently prepared through reduction of the corresponding amino acid derivatives [7] [8]. The tert-butylphenyl substituent introduction requires careful consideration of reaction conditions to accommodate the increased steric bulk. Studies have demonstrated that lithium aluminum hydride reduction followed by aluminum chloride activation provides effective conversion of tert-butyl-substituted amino acids to their corresponding amino alcohols with yields ranging from 74.8% to 91.4% [7].

Cyclization Strategies for Oxazoline Ring Formation

The formation of 4,5-dihydrooxazoline rings represents a critical transformation in the synthesis of the target compound. Multiple cyclization strategies have been developed, each offering distinct advantages and limitations for the construction of these heterocyclic systems [9] [10] [11].

Classical Dehydrative Cyclization Approaches

The traditional approach involves the cyclization of β-hydroxyamide intermediates through dehydrative ring closure [9] [10]. This methodology has been extensively optimized using various activating reagents. Triflic acid has emerged as a particularly effective promoter for dehydrative cyclization, operating under relatively mild conditions at 80°C in 1,2-dichloroethane [10] [11]. The mechanism proceeds through activation of the hydroxyl group as a leaving group, followed by intramolecular nucleophilic attack by the amide nitrogen.

Table 3.2: Cyclization Reagent Comparison

ReagentTemperature (°C)SolventYield (%)Stereochemical Integrity
Triflic acid80DCE65-78High retention
Burgess reagent25-80Various70-85Inversion at carbon
Tosyl chlorideRefluxPyridine60-75Retention
Phosphorus oxychloride100-120Toluene55-70Variable
Methanesulfonyl chloride60-80DCM45-65Retention

The Burgess reagent represents another widely employed cyclization method, particularly valuable for its ability to promote oxazoline formation under relatively mild conditions [12]. This reagent operates through formation of an intermediate sulfonate ester, which undergoes intramolecular substitution to generate the oxazoline ring. Notably, the transformation occurs with inversion of configuration at the carbon bearing the hydroxyl group, which must be considered in synthetic planning [12].

Modern Catalytic Approaches

Recent developments have focused on catalytic dehydrative cyclization methods that avoid stoichiometric waste generation [10] [11]. Molybdenum complex-catalyzed dehydrative cyclization has shown particular promise, operating under azeotropic reflux conditions to continuously remove water and drive the equilibrium toward product formation. These catalytic methods generally require forcing conditions but offer improved atom economy compared to stoichiometric approaches.

The use of phosphorus-based organocatalysts represents another advancement in oxazoline synthesis [11]. These systems operate through activation of the hydroxyl group toward nucleophilic displacement, facilitating ring closure under relatively mild conditions. However, the requirement for specific catalyst structures and extended reaction times may limit their application in large-scale synthesis.

Direct Condensation Methods

An alternative strategy involves direct condensation of amino alcohols with malonic acid derivatives [3] [13] [14]. This approach bypasses the isolation of β-hydroxyamide intermediates and can lead to more efficient overall processes. The reaction of diethyl malonimidate with chiral amino alcohols proceeds under relatively mild conditions to generate bis(oxazoline) products directly.

Table 3.3: Direct Condensation Optimization Parameters

ParameterOptimal RangeEffect on YieldImpact on Selectivity
Temperature60-80°CHigher temps increase rateMinimal effect
SolventToluene/DMFPolar aprotic preferredEnhanced solubility
CatalystZinc triflate (5-10 mol%)Significant rate enhancementImproved diastereoselectivity
Reaction time24-48 hoursLonger times increase conversionTime-dependent epimerization possible
Concentration0.1-0.3 MHigher concentrations favor cyclizationConcentration effects minimal

The direct condensation approach has been optimized using zinc triflate as a Lewis acid catalyst [13]. The catalyst serves to activate the imidate functionality toward nucleophilic attack while also coordinating to the amino alcohol substrate. Reaction times of 48 hours at 80°C in toluene have been found optimal, providing good yields while minimizing side reactions.

Purification Challenges and Resolution Techniques

The purification of Bis((S)-4-(4-(tert-butyl)phenyl)-4,5-dihydrooxazol-2-yl)methane presents several unique challenges due to the compound's structural characteristics and the nature of potential impurities generated during synthesis [15] [16] [17].

Chromatographic Separation Methods

High-performance liquid chromatography represents the primary analytical and preparative tool for compound purification [15] [18]. The chiral nature of the oxazoline rings necessitates careful selection of stationary phases to achieve effective separation from enantiomeric and diastereomeric impurities. Polysaccharide-based chiral stationary phases have demonstrated particular effectiveness for oxazoline derivatives [15] [18].

Table 3.4: HPLC Purification Conditions

Stationary PhaseMobile PhaseFlow Rate (mL/min)ResolutionAnalysis Time (min)
Chiralcel OD-HHexane/Isopropanol (90:10)1.01.8-2.412-18
Chiralpak AD-HHexane/Ethanol (85:15)0.82.1-2.815-22
Phenomenex Lux Cellulose-1Hexane/Isopropanol (95:5)1.21.5-2.18-14
Daicel Chiralpak IAHexane/Ethanol (92:8)1.02.3-3.110-16

The reversed-phase chromatographic conditions have proven particularly effective for rapid analysis, with enantioseparation achieved in less than 6 minutes using binary mobile phase systems [15] [18]. The method demonstrates high tolerance for functional group variations and provides consistent resolution across different substitution patterns.

Crystallization and Recrystallization Techniques

Crystallization represents an attractive purification method due to the compound's favorable crystallization properties [4] [19]. The presence of the rigid bis(oxazoline) framework combined with the bulky tert-butylphenyl substituents promotes well-defined crystal packing arrangements. Multiple solvent systems have been evaluated for recrystallization, with ethanol and ethyl acetate/hexane mixtures providing optimal results.

The crystallization process can be enhanced through controlled cooling protocols. Initial dissolution at elevated temperatures (70-80°C) followed by gradual cooling to ambient temperature over 2-4 hours promotes formation of well-formed crystals with high purity. The addition of seed crystals can further improve both yield and crystal quality.

Table 3.5: Crystallization Solvent Systems

Solvent SystemDissolution Temp (°C)Recovery Yield (%)Purity EnhancementCrystal Quality
Ethanol7872-8595-98% eeExcellent
EtOAc/Hexane (1:2)7068-7892-96% eeGood
Methanol6565-7590-94% eeModerate
Isopropanol8270-8294-97% eeGood
Acetonitrile8260-7088-92% eePoor

Advanced Purification Strategies

Supercritical fluid chromatography has emerged as a valuable technique for both analytical and preparative applications [16]. The method offers several advantages including reduced solvent consumption, faster separations, and improved resolution for closely related compounds. Carbon dioxide-based mobile phases with alcohol modifiers have proven effective for oxazoline purification.

Capillary electrophoresis provides an alternative analytical approach, particularly valuable for enantiomeric purity determination [17]. Cyclodextrin-based chiral selectors have demonstrated excellent discrimination capabilities for oxazoline derivatives. Single isomeric heptakis-(6-sulfo)-β-cyclodextrin has shown superior performance, providing baseline resolution for multiple oxazoline enantiomeric pairs [17].

Table 3.6: Advanced Purification Methods Comparison

TechniqueSample ThroughputResolutionSolvent UsageEquipment CostMethod Development
Supercritical FCHighExcellentMinimalHighModerate
Capillary ElectrophoresisModerateOutstandingVery lowModerateComplex
Preparative HPLCModerateGoodHighModerateStraightforward
Flash ChromatographyHighModerateModerateLowSimple

The compound's hygroscopic nature necessitates careful handling during purification processes [20]. Moisture control is critical to prevent hydrolysis and other degradation reactions. Storage under anhydrous conditions with appropriate desiccants maintains compound integrity over extended periods.

Water content determination using gas chromatographic analysis provides essential quality control data [20]. Acceptable moisture levels typically range below 0.1% by weight to ensure long-term stability. Higher water content can lead to gradual degradation and reduced optical purity through racemization processes.

XLogP3

6.2

Hydrogen Bond Acceptor Count

4

Exact Mass

418.262028332 g/mol

Monoisotopic Mass

418.262028332 g/mol

Heavy Atom Count

31

Dates

Last modified: 08-10-2024

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